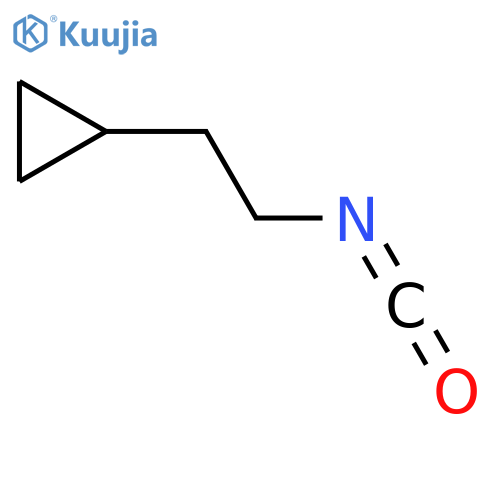Cas no 1057393-41-5 ((2-isocyanatoethyl)cyclopropane)

1057393-41-5 structure
商品名:(2-isocyanatoethyl)cyclopropane
CAS番号:1057393-41-5
MF:C6H9NO
メガワット:111.141761541367
MDL:MFCD21256744
CID:5243159
PubChem ID:53813042
(2-isocyanatoethyl)cyclopropane 化学的及び物理的性質
名前と識別子
-
- (2-isocyanatoethyl)cyclopropane
- Cyclopropane, (2-isocyanatoethyl)-
-
- MDL: MFCD21256744
- インチ: 1S/C6H9NO/c8-5-7-4-3-6-1-2-6/h6H,1-4H2
- InChIKey: FQKMESZJXXOIOR-UHFFFAOYSA-N
- ほほえんだ: O=C=NCCC1CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 112
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 29.4
(2-isocyanatoethyl)cyclopropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-278013-0.1g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 0.1g |
$804.0 | 2023-09-09 | ||
| Enamine | EN300-278013-1.0g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 1.0g |
$914.0 | 2023-03-01 | ||
| Enamine | EN300-278013-0.5g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 0.5g |
$877.0 | 2023-09-09 | ||
| Enamine | EN300-278013-5g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 5g |
$2650.0 | 2023-09-09 | ||
| Enamine | EN300-278013-10.0g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 10.0g |
$3929.0 | 2023-03-01 | ||
| Enamine | EN300-278013-2.5g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 2.5g |
$1791.0 | 2023-09-09 | ||
| Enamine | EN300-278013-10g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 10g |
$3929.0 | 2023-09-09 | ||
| Enamine | EN300-278013-0.25g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 0.25g |
$840.0 | 2023-09-09 | ||
| Enamine | EN300-278013-0.05g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 0.05g |
$768.0 | 2023-09-09 | ||
| Enamine | EN300-278013-5.0g |
(2-isocyanatoethyl)cyclopropane |
1057393-41-5 | 5.0g |
$2650.0 | 2023-03-01 |
(2-isocyanatoethyl)cyclopropane 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
1057393-41-5 ((2-isocyanatoethyl)cyclopropane) 関連製品
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
